molecular formula C27H22FN3O3 B2371208 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326880-05-0

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2371208
CAS No.: 1326880-05-0
M. Wt: 455.489
InChI Key: GIYKKMGDDDBHQA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused to a quinolin-4-one core, substituted with a benzyloxy group, fluorine, and a propyl chain. The fluorine atom may enhance metabolic stability, while the benzyloxy group could influence lipophilicity and binding affinity.

Properties

IUPAC Name

6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3/c1-2-14-31-16-23(25(32)22-15-20(28)10-13-24(22)31)27-29-26(30-34-27)19-8-11-21(12-9-19)33-17-18-6-4-3-5-7-18/h3-13,15-16H,2,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKKMGDDDBHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Quinoline Core: The quinoline core can be introduced through a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy or fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes like monoamine oxidase B (MAO-B), which plays a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease. The compound’s interaction with other biological pathways is still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred based on analogous functional groups and heterocyclic systems:

1,2,4-Oxadiazole Derivatives

Compounds with 1,2,4-oxadiazole rings are often explored for their thermal stability and pharmacological properties. For example:

  • 5-(4-Nitrophenyl)-1,2,4-oxadiazole : Exhibits antimicrobial activity and high thermal stability (decomposition temperature >250°C).
  • 3-{3-[4-(Methoxyphenyl]}-1,2,4-oxadiazole : Shows moderate COX-2 inhibition (IC₅₀ = 1.2 µM).

Quinolin-4-one Derivatives

Quinolinones are studied for antiviral and anticancer properties:

  • 6-Fluoro-1-ethyl-1,4-dihydroquinolin-4-one: Demonstrated anti-HIV activity (EC₅₀ = 0.8 µM) but lower metabolic stability than non-fluorinated analogs.
  • 1-Propyl-3-nitroquinolin-4-one: Exhibited cytotoxicity against HeLa cells (IC₅₀ = 5.6 µM).

The propyl chain in the target compound may enhance cell membrane permeability compared to shorter alkyl chains.

High-Nitrogen Compounds (e.g., BTATz)

While structurally distinct, BTATz (3,6-bis(1-hydro-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine) provides a contrast in applications. BTATz is a low-sensitivity, high-nitrogen explosive with a nitrogen content of 77.4%, whereas the target compound’s nitrogen content is lower (~15–20%).

Data Table: Key Properties of Analogous Compounds

Compound Core Structure Key Substituents Thermal Stability (Tₐ/°C) Bioactivity/Application
Target Compound Quinolin-4-one 6-F, 1-propyl, benzyloxy Not reported No data
5-(4-Nitrophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Nitrophenyl >250 Antimicrobial
6-Fluoro-1-ethylquinolin-4-one Quinolin-4-one 6-F, 1-ethyl 180 (decomp.) Anti-HIV (EC₅₀ = 0.8 µM)
BTATz Tetrazine-tetrazole High nitrogen 220 Low-sensitivity explosive

Biological Activity

The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The formation of the oxadiazole ring is achieved through cyclization reactions, while the quinoline structure is synthesized via condensation reactions.

Synthetic Route Overview

  • Formation of Oxadiazole : Cyclization of hydrazides with nitrile oxides.
  • Synthesis of Dihydroquinoline : Condensation between hydrazine derivatives and diketones.

Biological Activity

Numerous studies have investigated the biological activity of this compound, particularly its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that it inhibits tubulin polymerization, which is crucial for cancer cell proliferation.
  • Specific IC50 values against different cancer cell lines include:
    • MCF-7 (breast cancer) : IC50 = 5.20 µM
    • SiHa (cervical cancer) : IC50 = 3.60 µM
    • PC-3 (prostate cancer) : IC50 = 2.97 µM

These results suggest that the compound selectively targets cancer cells while sparing normal cells (IC50 > 50 µM in HEK293T cells) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It demonstrates moderate to strong activity against various bacterial strains and fungi.
  • Comparative studies have shown that its activity is comparable to conventional antibiotics such as ciprofloxacin and ketoconazole.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic processes in cancer cells.
  • Enzyme Inhibition : It may also inhibit certain enzymes involved in cellular metabolism.

Comparative Studies

When compared to similar compounds, such as other oxadiazole derivatives or quinolines, this compound exhibits unique biological profiles due to its dual functionalities:

CompoundStructure TypeAnticancer ActivityAntimicrobial Activity
Compound AOxadiazoleModerateHigh
Compound BDihydroquinolineHighModerate
This compound Oxadiazole & QuinolineHigh Moderate to High

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Case Study on MCF-7 Cells : Showed significant apoptosis induction through caspase activation.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls.

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